molecular formula C24H31N3O3S2 B3005551 N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477497-93-1

N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B3005551
CAS No.: 477497-93-1
M. Wt: 473.65
InChI Key: QMCIZEASCUCAQC-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3S2 and its molecular weight is 473.65. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(2-((2-Cyanoethyl)Thio)Phenyl)-4-(N,N-Diisobutylsulfamoyl)Benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides demonstrated notable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some showing higher efficacy than the reference drug, etoposide (B. Ravinaik et al., 2021).

Antifungal Activity

Research has also explored the antifungal applications of benzamide derivatives. For example, various substituted benzamides were prepared and exhibited low to moderate antifungal activity in vitro (A. Saeed et al., 2008).

Antimicrobial Agents

The development of new antimicrobial agents using this compound derivatives has been a significant area of research. A series of new derivatives were synthesized and screened for antimicrobial activity against bacterial and fungal strains. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains (D. Bikobo et al., 2017).

Melanoma Cytotoxicity

Research on benzamides has also included their potential application in melanoma treatment. Studies have shown that N-(2-Dialkylaminoethyl)benzamides selectively accumulate in melanoma metastases, enhancing cytotoxicity against melanoma cells. These compounds were found to be toxic to both melanoma and non-melanoma cells, indicating a broader cytotoxic effect (Markus Wolf et al., 2005).

Histone Deacetylase Inhibition

Some benzamide derivatives have been discovered as selective inhibitors of histone deacetylase (HDAC), showing potential as anticancer drugs. For example, N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide exhibited significant antitumor activity in vivo and has entered clinical trials (Nancy Z. Zhou et al., 2008).

Antibacterial and Antiproliferative Properties

The benzamide derivatives have also been evaluated for their antibacterial and antiproliferative activities. For instance, certain derivatives exhibited significant bacteriostatic/fungistatic action and potent antiproliferative activity against various human cancer cell lines (H. Kumar et al., 2012).

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2/c1-18(2)16-27(17-19(3)4)32(29,30)21-12-10-20(11-13-21)24(28)26-22-8-5-6-9-23(22)31-15-7-14-25/h5-6,8-13,18-19H,7,15-17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIZEASCUCAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.